Squalamine dilactate is a derivative of squalamine, a naturally occurring polyamine isolated from the dogfish shark, Squalus acanthias. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its broad-spectrum antiviral properties and potential therapeutic applications. Squalamine dilactate is classified as an aminosterol and is recognized for its ability to modulate cellular processes, including those involved in viral infections and cancer.
Squalamine was originally extracted from the tissues of the dogfish shark. The dilactate form is synthesized to enhance its solubility and stability, making it more suitable for pharmaceutical applications. The synthesis often involves the reaction of squalamine with lactic acid to form the dilactate salt, which exhibits improved pharmacokinetic properties compared to its parent compound.
Squalamine dilactate can be classified under several categories:
The synthesis of squalamine dilactate typically involves several key steps:
The synthesis can also be achieved through fermentation processes or chemical modifications of steroidal compounds. The choice of method often depends on scalability and the desired characteristics of the final product .
Squalamine dilactate has a complex molecular structure characterized by multiple chiral centers. Its molecular formula can be represented as C₃₃H₅₉N₃O₆S, indicating the presence of three nitrogen atoms and six oxygen atoms in its structure.
The crystal structure of squalamine dilactate has been analyzed using X-ray diffraction techniques, revealing significant details about its stereochemistry and arrangement in solid-state forms. Different polymorphic forms have been identified based on crystallization conditions, which can affect the compound's physical properties and stability .
Squalamine dilactate participates in various chemical reactions typical for aminosterols:
The synthesis involves careful control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and purity. For example, using ethanol as a solvent facilitates the precipitation of the dilactate form during synthesis .
Squalamine dilactate exerts its biological effects primarily through interaction with cell membranes and viral components. It disrupts lipid bilayers, which can inhibit viral entry into host cells.
Research indicates that squalamine dilactate can modulate signaling pathways associated with cell proliferation and apoptosis. It has shown effectiveness against various viruses by interfering with their ability to replicate within host cells .
Relevant analyses such as thermogravimetric analysis have been conducted to assess thermal stability and decomposition temperatures .
Squalamine dilactate has several promising applications:
Squalamine dilactate originates from its parent compound squalamine, a uniquely structured aminosterol first isolated in 1993 from the tissues of the spiny dogfish shark (Squalus acanthias) by Michael Zasloff and colleagues at the National Institutes of Health. This discovery emerged from a systematic investigation into the innate immune mechanisms of primitive marine vertebrates, hypothesizing that species with underdeveloped adaptive immune systems might rely heavily on antimicrobial compounds for host defense [1] [3]. The choice of Squalus acanthias was strategic: this species was abundantly available for research at marine laboratories like the Mount Desert Island Biological Laboratory and was already commercially harvested, facilitating tissue access for extraction during early isolation and characterization efforts [1] [3] [6].
Initial isolation focused on the stomach tissue, though subsequent analyses revealed significant squalamine concentrations in the liver, gallbladder, spleen, intestines, and ovaries, with the highest levels detected in the liver and gallbladder [1] [8]. The extraction process involved organic solvent partitioning followed by chromatographic purification, leading to the identification of a novel compound exhibiting potent broad-spectrum antimicrobial activity [1]. Structural elucidation via nuclear magnetic resonance spectroscopy and mass spectrometry identified squalamine as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24R-dihydroxy-5α-cholestane 24-sulfate (molecular formula: C₃₄H₆₅N₃O₅S, molecular weight: 628 g/mol) [1] [3] [8]. This structure represents an unprecedented steroid-polyamine conjugate, featuring a cholestane steroid core resembling cholesterol, a sulfated side chain at position C24, and a hydrophilic polyamine spermidine group linked to the hydrophobic steroid unit at carbon C3 [1] [3]. This amphipathic design, possessing a net cationic charge at physiological pH, underpins its mechanism of action via electrostatic interactions with cellular membranes [3] [5].
Table 1: Key Characteristics of the Spiny Dogfish Shark (Squalus acanthias)
Characteristic | Details | Relevance to Squalamine Discovery |
---|---|---|
Taxonomy & Common Names | Family: Squalidae; Common names: Spurdog, Piked Dogfish, Rock Salmon, White-spotted Spurdog [2] [6] | Abundant and identifiable species for research harvesting. |
Geographical Distribution | Global: Atlantic (Greenland to Argentina; Iceland to South Africa), Pacific (Bering Sea to Chile/New Zealand), Mediterranean, Black Sea [2] [6] | Widespread availability for sampling across marine ecosystems. |
Habitat & Biology | Benthopelagic; inshore/offshore continental shelves (to 900m depth); migratory; schooling by size/sex; tolerates brackish water [2] [6]; Slow growth, late maturity (females ~12 years), long gestation (~24 months), small litters (~6 pups) [2] | Life history traits contributed to vulnerability and research focus. |
Commercial Importance | Historically heavily fished for fish and chips (UK/Europe), fish meal, liver oil [2]; Conservation status: Vulnerable (IUCN) due to overfishing [2] [6] | Commercial landings provided tissue sources but led to population declines impacting sustainable sourcing. |
Following its discovery in sharks, squalamine was also identified within the circulating white blood cells of the sea lamprey (Petromyzon marinus), confirming its presence in another ancient vertebrate lineage and suggesting a conserved role in primitive immune defense [3] [5]. The isolation of squalamine represented the first aminosterol antibiotic discovered from animal sources, opening a new avenue for natural product drug discovery [1] [8].
Research on squalamine has traversed distinct phases, expanding from initial antimicrobial characterization to exploring diverse therapeutic applications:
Table 2: Key Research Milestones in Squalamine Dilactate/Squalamine Development
Time Period | Key Milestone | Significance |
---|---|---|
1993 | Isolation and structural characterization from Squalus acanthias (Moore et al.) [1] [3] | Discovery of first aminosterol antibiotic from animal sources; Foundation for all subsequent research. |
1994-1998 | Initial complex chemical syntheses developed (e.g., Moriarty) [8]; Discovery of antiangiogenic activity (Sills et al.) [1] [4] | Enabled material supply beyond shark extraction; Opened major new therapeutic avenue (cancer, eye disease). |
Early 2000s | Phase I/II oncology clinical trials (IV squalamine lactate) [7] [9] | Defined human pharmacokinetics, safety profile, and initial efficacy signals in cancer (limited success). |
~2000-2015 | Exploration for ophthalmology (IV then topical squalamine lactate) [9] [10] | Led to advanced clinical trials (Phase II/III) for AMD/DME/RVO; Ultimately unsuccessful in primary endpoints. |
2011 | Demonstration of broad-spectrum antiviral activity (enveloped viruses) [5] | Expanded potential therapeutic scope to viral infections via novel membrane-targeting mechanism. |
2017 | Identification of α-synuclein displacement and neuroprotective potential (Perni et al.) [3] | Initiated new research direction in neurodegenerative diseases, particularly Parkinson's disease. |
2018-2022 | Positive Phase 1b (RASMET) and Phase 2a (KARMET) clinical trials for Parkinson's constipation (ENT-01) [3] | Demonstrated significant clinical efficacy for a debilitating non-motor symptom; Phase 3 planned. |
Ongoing | Synthesis optimization & novel analog development (e.g., ASD derivatives, ceragenins) [1] [8] | Improving synthetic accessibility, potency, spectrum, and properties of squalamine-inspired therapeutics. |
Concurrently, synthetic chemistry efforts continued to evolve. Zhang et al. (1998) achieved a more efficient 5-step synthesis (60% yield) from 7α-(benzyloxy)-3-dioxolan-cholestan-24R-ol [8]. Research expanded to synthesize and evaluate numerous squalamine analogs (ASDs) and structurally related compounds like trodusquemine (also isolated from shark) and ceragenins (synthetic cholic acid derivatives), broadening the scope and understanding of the aminosterol pharmacophore [1] [8]. These efforts aimed to enhance potency, improve pharmacokinetics, overcome sourcing limitations, and explore new indications hinted at by squalamine's diverse biological activities [1] [8].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1